molecular formula C18H22FN5O B2898020 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide CAS No. 1797224-87-3

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2898020
CAS No.: 1797224-87-3
M. Wt: 343.406
InChI Key: NOJNFFDMQHMRPS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups, along with a fluorophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the acylation of the fluorophenyl acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. Examples might include:

  • N-(4-(dimethylamino)-2-(morpholin-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
  • N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

What sets N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-23(2)17-15(12-20-18(22-17)24-9-3-4-10-24)21-16(25)11-13-5-7-14(19)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNFFDMQHMRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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